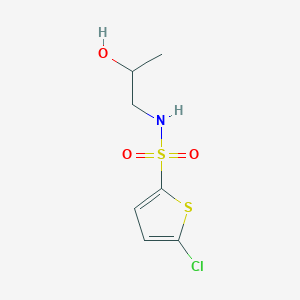![molecular formula C14H13FN2S B7541533 4-Fluoro-3-[[methyl(thiophen-2-ylmethyl)amino]methyl]benzonitrile](/img/structure/B7541533.png)
4-Fluoro-3-[[methyl(thiophen-2-ylmethyl)amino]methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-[[methyl(thiophen-2-ylmethyl)amino]methyl]benzonitrile, also known as FTMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FTMA is a member of the nitrile family and is a synthetic compound that is not found in nature.
Applications De Recherche Scientifique
4-Fluoro-3-[[methyl(thiophen-2-ylmethyl)amino]methyl]benzonitrile has been extensively studied for its potential applications in the field of medicine. One of the significant areas of research is cancer treatment. This compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. This compound has also been found to be effective against drug-resistant cancer cells, making it a promising candidate for cancer treatment.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-[[methyl(thiophen-2-ylmethyl)amino]methyl]benzonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to activate the caspase cascade, which is a series of biochemical reactions that lead to the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, this compound has been shown to activate the caspase cascade, which is a series of biochemical reactions that lead to the programmed cell death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 4-Fluoro-3-[[methyl(thiophen-2-ylmethyl)amino]methyl]benzonitrile in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been found to be effective against drug-resistant cancer cells, making it a promising candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
For research on 4-Fluoro-3-[[methyl(thiophen-2-ylmethyl)amino]methyl]benzonitrile include the development of this compound-based drugs for cancer treatment, investigation of its mechanism of action, and exploration of its potential use in other areas of medicine.
Méthodes De Synthèse
4-Fluoro-3-[[methyl(thiophen-2-ylmethyl)amino]methyl]benzonitrile can be synthesized using a multi-step process involving the reaction of 4-Fluoro-3-nitrobenzonitrile with thiophen-2-ylmethylamine followed by reduction with hydrogen gas in the presence of a palladium catalyst. The final product is obtained by treating the resulting intermediate with methyl iodide. The synthesis method of this compound is well-established and has been reported in several scientific journals.
Propriétés
IUPAC Name |
4-fluoro-3-[[methyl(thiophen-2-ylmethyl)amino]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2S/c1-17(10-13-3-2-6-18-13)9-12-7-11(8-16)4-5-14(12)15/h2-7H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGBRSQICGITCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)CC2=C(C=CC(=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7541460.png)

![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]ethanol](/img/structure/B7541484.png)
![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)



![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethoxy]benzonitrile](/img/structure/B7541509.png)
![Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B7541510.png)


![3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7541530.png)
![6-[Furan-2-ylmethyl(methyl)amino]pyridine-3-carbonitrile](/img/structure/B7541535.png)
![2-[4-[2-(Benzylamino)-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7541540.png)